2,2-Dimethoxy-7-azaspiro[3.5]nonane 2,2-Dimethoxy-7-azaspiro[3.5]nonane
Brand Name: Vulcanchem
CAS No.: 1638920-37-2
VCID: VC5274560
InChI: InChI=1S/C10H19NO2/c1-12-10(13-2)7-9(8-10)3-5-11-6-4-9/h11H,3-8H2,1-2H3
SMILES: COC1(CC2(C1)CCNCC2)OC
Molecular Formula: C10H19NO2
Molecular Weight: 185.267

2,2-Dimethoxy-7-azaspiro[3.5]nonane

CAS No.: 1638920-37-2

Cat. No.: VC5274560

Molecular Formula: C10H19NO2

Molecular Weight: 185.267

* For research use only. Not for human or veterinary use.

2,2-Dimethoxy-7-azaspiro[3.5]nonane - 1638920-37-2

Specification

CAS No. 1638920-37-2
Molecular Formula C10H19NO2
Molecular Weight 185.267
IUPAC Name 2,2-dimethoxy-7-azaspiro[3.5]nonane
Standard InChI InChI=1S/C10H19NO2/c1-12-10(13-2)7-9(8-10)3-5-11-6-4-9/h11H,3-8H2,1-2H3
Standard InChI Key LFLDCELIQRTIFJ-UHFFFAOYSA-N
SMILES COC1(CC2(C1)CCNCC2)OC

Introduction

2,2-Dimethoxy-7-azaspiro[3.5]nonane is a spirocyclic compound with a unique chemical structure that has garnered interest in organic chemistry and potential applications in medicinal and synthetic chemistry. Its spirocyclic framework and functional groups make it a subject of study for its chemical properties, reactivity, and possible biological activities.

Molecular Characteristics

PropertyValue
Molecular FormulaC10H19NO2C_{10}H_{19}NO_2
Molecular Weight185.26 g/mol
IUPAC Name2,2-dimethoxy-7-azaspiro[3.5]nonane
SMILES RepresentationCOC1(CC2(C1)CCNCC2)OC
InChIInChI=1S/C10H19NO2/c1-12-10(13-2)7-9(8-10)3-5-11-6-4-9/h11H,3-8H2,1-2H3

Structural Features

The compound features a spirocyclic backbone with two methoxy groups attached to the same carbon atom, making it a dimethoxy derivative. The azaspiro structure incorporates a nitrogen atom within the spirocycle, contributing to its unique reactivity profile.

Synthesis

While specific synthetic routes for 2,2-Dimethoxy-7-azaspiro[3.5]nonane are not detailed in the provided data, spirocyclic compounds like this are typically synthesized through cyclization reactions involving amines and ketones or aldehydes under controlled conditions. Further research into analogous compounds suggests that methods such as reductive amination or acid-catalyzed cyclization may be employed.

Medicinal Chemistry

The azaspiro structure is often explored for its potential in drug discovery due to its ability to interact with biological targets. While no specific biological activities have been reported for 2,2-Dimethoxy-7-azaspiro[3.5]nonane, related compounds with azaspiro frameworks have demonstrated:

  • Anticancer activity

  • Antimicrobial properties

  • CNS activity modulation .

Synthetic Chemistry

The compound's functional groups (dimethoxy and nitrogen-containing spirocycle) make it a versatile intermediate for synthesizing more complex molecules.

Hydrochloride Derivative

A hydrochloride salt of 2,2-Dimethoxy-7-azaspiro[3.5]nonane has been identified:

PropertyValue
Molecular FormulaC10H20ClNO2C_{10}H_{20}ClNO_2
Molecular Weight221.72 g/mol
SMILES RepresentationCOC1(CC2(C1)CCNCC2)OC.Cl

This derivative may exhibit enhanced solubility or stability in aqueous environments, making it useful for pharmaceutical formulations .

Research Gaps and Future Directions

Despite its intriguing structure, little is currently known about the specific applications or biological activities of 2,2-Dimethoxy-7-azaspiro[3.5]nonane. Future studies should focus on:

  • Developing efficient synthetic pathways.

  • Investigating its pharmacological properties.

  • Exploring its role as an intermediate in complex organic syntheses.

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